molecular formula C12H16ClNO2 B8563625 2-Methoxy-6-chloro-4-(pyrrolidin-1-ylmethyl)phenol

2-Methoxy-6-chloro-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No. B8563625
M. Wt: 241.71 g/mol
InChI Key: UQBLHHZPRDZTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-chloro-4-(pyrrolidin-1-ylmethyl)phenol is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-chloro-4-(pyrrolidin-1-ylmethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-chloro-4-(pyrrolidin-1-ylmethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C12H16ClNO2/c1-16-11-7-9(6-10(13)12(11)15)8-14-4-2-3-5-14/h6-7,15H,2-5,8H2,1H3

InChI Key

UQBLHHZPRDZTGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCCC2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaB(OAc)3H (12.5 g, 0.098 mol) was added in portions for 15 min to a mixture of pyrrolidine (5.41 mL, 0.087 mol) and 2-methoxy-5-chloro-4-hydroxybenzaldehyde (12.5 g, 0.089 mol) in CH2Cl2 (100 mL) under vigorous stirring and cooling with an ice bath in an atmosphere of argon Ar. The mixture was stirred for 20 h and cooled with an ice bath. Concentrated HCl (18 mL) was added. The organic layer was separated and discarded. The aqueous one was alkalized with 10 N NaOH to pH 9 (30 mL) and extracted with chloroform (2×100 mL). The combined extracts were dried with Na2SO4, and evaporated to give compound (5.1 g, 75%) was obtained as white crystals. LCMS-data: 242.0 (M+H)+, (calculated for C12H16NOCl 241.5). 1H NMR (400 MHz)-data (DMSO-d6, J, Hz): 9.18 (br s, 1H, OH); 6.83 (s, 2H, ArH); 3.79 (s, 3H, CH3); 3.44 (s, 2H, CH2Ar); 2.36-2.44 (m, 4H, CH2CH2CH2CH2,); 1.65-1.72 (m, 4H, CH2CH2CH2CH2,).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.41 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Yield
75%

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